![molecular formula C23H25FN2O4 B6113459 ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate](/img/structure/B6113459.png)
ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate
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Overview
Description
Ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate, also known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the late 1970s and has been extensively studied for its potential use in treating various neurological disorders.
Mechanism of Action
Ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory. By binding to the receptor, ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate prevents the influx of calcium ions into the cell, which is necessary for the activation of various intracellular signaling pathways.
Biochemical and Physiological Effects:
ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, which may contribute to its potential therapeutic effects. It has also been shown to decrease the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate in lab experiments is its high potency and specificity for the NMDA receptor. However, its non-competitive mechanism of action can make it difficult to interpret experimental results, as it can affect the activity of other signaling pathways in addition to the NMDA receptor.
Future Directions
Future research on ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate could focus on its potential use in treating other neurological disorders, such as depression and anxiety. It could also be used to study the role of the NMDA receptor in other physiological processes, such as pain perception and addiction. Additionally, the development of more specific NMDA receptor antagonists could help to overcome some of the limitations associated with using ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate in lab experiments.
Synthesis Methods
Ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate is synthesized through a multi-step process involving the reaction of several precursor compounds. The first step involves the reaction of 2-fluoro-4-biphenylcarboxylic acid with piperidine to form 3-(2-fluoro-4-biphenylyl)-1-piperidinecarboxylic acid. This compound is then reacted with ethyl chloroformate and glycine to produce ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate.
Scientific Research Applications
Ethyl N-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)glycinate has been extensively studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used in research to study the role of the NMDA receptor in learning and memory.
properties
IUPAC Name |
ethyl 2-[[3-(3-fluoro-4-phenylbenzoyl)piperidine-1-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O4/c1-2-30-21(27)14-25-23(29)26-12-6-9-18(15-26)22(28)17-10-11-19(20(24)13-17)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,18H,2,6,9,12,14-15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNQNTCPUAESCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N1CCCC(C1)C(=O)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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